molecular formula C8H7Br2ClO B3057070 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene CAS No. 76429-65-7

2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene

Cat. No.: B3057070
CAS No.: 76429-65-7
M. Wt: 314.4 g/mol
InChI Key: TUXTYTXCLGHOEB-UHFFFAOYSA-N
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Description

Overview of Halogenated Aromatic Ethers in Contemporary Organic Synthesis and Chemical Sciences

Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage to an aromatic ring that also bears one or more halogen atoms. These compounds are significant in organic chemistry, serving as versatile intermediates and building blocks for the synthesis of a wide array of more complex molecules. ncert.nic.in Their utility stems from the presence of the carbon-halogen bond, which can be selectively targeted in various chemical transformations, including cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds.

This reactivity makes halogenated aryl ethers valuable precursors in the pharmaceutical, agrochemical, and materials science industries. nih.gov Many clinically useful drugs and biologically active molecules contain the aryl ether motif, and halogenated intermediates are often crucial in their synthesis. ncert.nic.inappchemical.com For instance, palladium-catalyzed cross-coupling reactions have become a powerful tool for constructing complex molecular architectures from aryl halides, including ethers. nih.gov The specific nature and position of the halogen atom on the aromatic ring can influence the compound's reactivity, allowing for controlled, stepwise modifications.

Structural Characteristics and Chemical Importance of 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene within the Broader Class of Polyhalogenated Organic Compounds

This compound is a distinct member of the polyhalogenated organic compounds, a category known for its diverse applications and environmental relevance. nih.gov Its structure is defined by a benzene (B151609) ring substituted with three different groups: a chlorine atom at the 4-position, a bromine atom at the 2-position, and a 2-bromoethoxy group [-O-CH2-CH2-Br] at the 1-position.

The key structural feature of this molecule is the presence of multiple halogen atoms with differing chemical environments. It possesses two types of carbon-bromine bonds: one where bromine is attached to a trigonal planar (sp²) carbon of the aromatic ring, and another where bromine is attached to a tetrahedral (sp³) carbon of the aliphatic ether side chain. This differentiation is chemically significant, as the reactivity of an aryl halide can differ substantially from that of an alkyl halide. This structural complexity makes this compound a potentially valuable substrate for developing selective synthetic methodologies.

As a polyhalogenated compound, its importance lies in its potential as a versatile synthetic intermediate. Chemists can exploit the differential reactivity of the C(sp²)-Br, C(sp³)-Br, and C(sp²)-Cl bonds to perform sequential, site-selective reactions, enabling the construction of complex molecular frameworks from a single starting material. bldpharm.com While detailed research on the specific applications of this particular isomer is not extensively documented in public literature, its structure suggests it could be a useful building block for creating novel pharmaceutical or agrochemical compounds.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 76429-65-7
Molecular Formula C₈H₇Br₂ClO

| Molecular Weight | 314.40 g/mol |

Data sourced from chemical supplier databases. nih.govacs.org

Research Landscape and Emerging Trends in the Study of Complex Halogenated Systems

The study of complex halogenated systems is a dynamic area of chemical research. A major trend involves the development of highly selective catalytic methods for the functionalization of polyhalogenated compounds. core.ac.uk Researchers are focused on creating catalyst systems, often based on palladium or other transition metals, that can distinguish between different halogen atoms on the same molecule (e.g., bromine vs. chlorine) or between identical halogens in different electronic environments. bldpharm.com This pursuit of site-selectivity is crucial for efficient and waste-minimizing synthesis, allowing for the rapid generation of molecular complexity from readily available polyhalogenated precursors. bldpharm.com

Another significant research trend is the synthesis of novel halogenated molecules for medicinal chemistry and drug discovery. The incorporation of halogens into drug candidates can profoundly alter their physicochemical properties, such as lipophilicity and metabolic stability, which in turn affects their pharmacokinetic and pharmacodynamic profiles. nih.govappchemical.com

Given these trends, a molecule like this compound represents an interesting target for methodological studies. Its combination of aryl and alkyl halides offers a platform for testing the selectivity of new synthetic reactions. Investigating how to selectively activate one C-Br bond over the other, or either C-Br bond over the C-Cl bond, contributes to the fundamental toolbox of synthetic organic chemistry. Such studies pave the way for more efficient and controlled syntheses of future medicines, materials, and agrochemicals.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(2-bromoethoxy)-4-chlorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2ClO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXTYTXCLGHOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407085
Record name 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76429-65-7
Record name 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene: Strategic Approaches and Mechanistic Considerations

Strategies for the Construction of the 2-Bromo-4-chlorophenoxy Moiety

Regioselective Electrophilic Aromatic Halogenation for Bromine and Chlorine Incorporation on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing halogen atoms onto a benzene (B151609) ring. wikipedia.org The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of the incoming electrophile. youtube.com In the context of synthesizing 2-bromo-4-chlorophenol (B154644), the starting material is typically a phenol (B47542) derivative. The hydroxyl group is a powerful activating and ortho, para-directing group. pearson.com This inherent directing effect must be carefully managed to achieve the desired substitution pattern.

Starting from para-chlorophenol, the hydroxyl group directs the incoming electrophile (bromine) to the ortho position. The chlorination of phenol can be achieved using various chlorinating agents, with regioselectivity being a key consideration. acs.org Similarly, the bromination of p-chlorophenol would be expected to yield the desired 2-bromo-4-chlorophenol. The reaction is typically carried out using elemental bromine (Br₂) in the presence of a catalyst or in a suitable solvent. fiveable.melibretexts.org The choice of solvent and catalyst can significantly influence the regioselectivity of the reaction. researchgate.netresearchgate.net For instance, the use of a non-polar solvent can favor the desired isomer by minimizing side reactions.

Table 1: Examples of Regioselective Halogenation of Phenols

Starting Material Reagent Product Yield Reference
Phenol SO₂Cl₂/AlCl₃ 4-Chlorophenol (B41353) High researchgate.net
o-Cresol SO₂Cl₂/FeCl₃ 4-Chloro-2-methylphenol Good researchgate.net
Phenol NBS/p-TsOH 4-Bromophenol Excellent researchgate.net

NBS: N-Bromosuccinimide, p-TsOH: para-Toluenesulfonic acid

Multistep Protocols for Directed Functionalization of the Aromatic Core

In cases where direct halogenation provides poor regioselectivity or leads to the formation of undesired isomers, a multistep synthetic sequence is often employed. This approach allows for greater control over the introduction of each substituent. For example, one could start with a pre-functionalized benzene ring and introduce the halogen atoms sequentially.

Formation of the Ether Linkage: Elaboration of the 2-Bromoethoxy Chain

Once the 2-bromo-4-chlorophenol core has been synthesized, the next crucial step is the formation of the ether linkage and the introduction of the bromoethyl group.

Williamson Ether Synthesis and its Modern Catalytic Variants Utilizing Halophenols and Dihaloethanes

The Williamson ether synthesis is a classic and widely used method for the preparation of ethers. wikipedia.org This reaction involves the nucleophilic substitution of a halide by an alkoxide ion. masterorganicchemistry.com In this specific case, the sodium or potassium salt of 2-bromo-4-chlorophenol (the phenoxide) would be reacted with a dihaloethane, such as 1,2-dibromoethane (B42909), to form the desired ether. chemspider.comfrancis-press.com

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, and often requires heating to proceed at a reasonable rate. chemspider.com The choice of base to generate the phenoxide is also important, with common choices including sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH). francis-press.comedubirdie.com

Key factors influencing the Williamson ether synthesis:

Nature of the leaving group: Iodides are generally better leaving groups than bromides, which are better than chlorides. francis-press.com

Steric hindrance: The reaction works best with primary alkyl halides. Secondary and tertiary halides are more prone to elimination side reactions. wikipedia.org

Solvent: Polar aprotic solvents are preferred as they solvate the cation of the alkoxide, leaving the anion more nucleophilic. masterorganicchemistry.com

Modern variations of the Williamson ether synthesis include the use of phase-transfer catalysts, which can facilitate the reaction between the water-soluble phenoxide and the organic-soluble dihaloethane. wikipedia.org Catalytic amounts of certain salts, like potassium iodide, can also be used to enhance the rate of reaction by in situ conversion of the bromoalkane to the more reactive iodoalkane. francis-press.com

Table 2: Conditions for Williamson Ether Synthesis

Phenol Alkylating Agent Base Solvent Catalyst Product Reference
tert-Butyl-4-hydroxyphenylcarbamate 1,2-Dibromoethane K₂CO₃ Acetone None Monoalkylated product chemspider.com
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone 1,4-Dibromobutane N/A N/A NaI 7-(4-Bromobutyloxy)-3,4-dihydro-2(1H)-quinolinone francis-press.com

Alternative Etherification Strategies and their Efficiencies

While the Williamson ether synthesis is a robust method, other etherification strategies exist, particularly for hindered phenols or when the Williamson conditions lead to low yields or side reactions. researchgate.netresearchgate.net These can include:

Mitsunobu Reaction: This reaction allows for the formation of an ether from an alcohol and a nucleophile (in this case, the phenol) using triphenylphosphine (B44618) and a dialkyl azodicarboxylate. However, it is generally not applicable to the synthesis of α-tertiary ethers. rsc.org

Buchwald-Hartwig Amination adapted for C-O bond formation: This palladium-catalyzed cross-coupling reaction has been adapted for the formation of C-O bonds and can be a powerful tool for constructing hindered ethers. rsc.org

Microwave-assisted synthesis: Microwave irradiation can significantly accelerate the rate of etherification reactions, often leading to higher yields in shorter reaction times, especially for hindered phenols. researchgate.net

The efficiency of these alternative methods depends on the specific substrate and reaction conditions. For the synthesis of 2-bromo-1-(2-bromoethoxy)-4-chlorobenzene, the Williamson ether synthesis with 1,2-dibromoethane remains the most direct and likely efficient method.

Introduction of the Alkyl Bromide Functionality within the Ethoxy Chain

In the context of the Williamson ether synthesis using 1,2-dibromoethane, the alkyl bromide functionality is introduced simultaneously with the formation of the ether linkage. The phenoxide attacks one of the carbon atoms of 1,2-dibromoethane, displacing one of the bromide ions and leaving the other intact on the terminal carbon of the ethoxy chain.

An alternative, though less direct, approach would be to first form a hydroxyethyl (B10761427) ether, for example, by reacting the phenoxide with 2-chloroethanol. The resulting alcohol, 2-(2-bromo-4-chlorophenoxy)ethanol, could then be converted to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). However, this two-step process is less atom-economical and generally less efficient than the direct approach using 1,2-dibromoethane.

The synthesis of related compounds such as tetrahydro-2-(2-bromoethoxy)-2H-pyran from 2-bromoethanol (B42945) demonstrates the utility of bromo-functionalized building blocks in ether synthesis. prepchem.comresearchgate.net This further supports the direct use of 1,2-dibromoethane as the preferred method for introducing the 2-bromoethoxy chain.

Bromination of Precursor Hydroxyethyl Moieties, including Alcohol Bromination Protocols

A key step in the synthesis of this compound often involves the conversion of a precursor alcohol, specifically a hydroxyethyl group attached to the aryl ether core, into a bromoethyl group. The precursor, 2-(2-bromo-4-chlorophenoxy)ethanol, can be synthesized through methods like the Williamson ether synthesis from 2-bromo-4-chlorophenol and 2-chloroethanol. The subsequent bromination of the terminal hydroxyl group is a critical transformation.

This conversion falls under the general class of alcohol bromination reactions. The hydroxyl group is a poor leaving group, so it must first be activated. This is typically achieved by protonation in the presence of a strong acid like hydrobromic acid (HBr) or by reaction with a reagent that forms a more reactive intermediate. The choice of brominating agent is crucial and depends on the substrate's sensitivity to acidic conditions and the desired reaction conditions. Common protocols for converting primary alcohols to alkyl bromides are applicable here. These reactions typically proceed via an S\textsubscript{N}2 mechanism, where a bromide ion displaces the activated hydroxyl group. ncert.nic.in

Several reagents are effective for this transformation, each with its own advantages and mechanistic nuances.

Phosphorus Tribromide (PBr₃): This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which makes the hydroxyl group an excellent leaving group. A subsequent backside attack by a bromide ion yields the desired alkyl bromide. This method is generally effective for primary and secondary alcohols.

Thionyl Bromide (SOBr₂): Similar to thionyl chloride, SOBr₂ converts the alcohol into an intermediate that readily undergoes nucleophilic substitution by bromide.

Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, provides a mild method for converting alcohols to alkyl bromides. The reaction proceeds through a phosphonium (B103445) salt intermediate.

Hydrobromic Acid (HBr): Concentrated HBr can be used to protonate the alcohol, allowing for substitution by the bromide ion. This method is straightforward but the strong acidic conditions may not be suitable for all substrates.

A one-pot approach combining in-situ bromination of an alcohol with a cross-coupling reaction has also been developed, showcasing modern synthetic efficiency. nih.gov

Brominating Agent/SystemTypical Reaction MechanismKey AdvantagesConsiderations
Phosphorus Tribromide (PBr₃)SN2High efficiency for 1° and 2° alcohols.Reagent is sensitive to moisture.
Hydrobromic Acid (HBr)SN2Cost-effective and straightforward.Strongly acidic; may cause side reactions.
CBr₄ / PPh₃ (Appel Reaction)SN2Mild reaction conditions.Stoichiometric amounts of triphenylphosphine oxide byproduct are generated.
N-Bromosuccinimide (NBS)Radical or IonicSelective brominating agent. cambridgescholars.comReaction pathway depends on initiators and conditions.

Radical and Ionic Bromination Pathways on Aliphatic Chains

The introduction of a bromine atom onto the aliphatic ethoxy chain of a precursor can theoretically proceed through either a radical or an ionic pathway. The preferred mechanism is dictated by the reaction conditions, including the choice of solvent, initiator, and brominating agent.

Ionic Bromination: This pathway involves electrophilic or nucleophilic species. In the context of converting the hydroxyethyl precursor, the S\textsubscript{N}2 reaction discussed previously is an ionic mechanism. If one were to attempt direct bromination of the ethyl chain (not from an alcohol), it would be challenging without activating a specific position. Ionic bromination of alkanes is generally not feasible unless a highly reactive carbocation can be formed. google.com For the ethoxy chain, an ionic mechanism is most relevant when starting from the corresponding alcohol.

Radical Bromination: Free radical bromination is a powerful tool for functionalizing aliphatic chains, particularly at allylic or benzylic positions. libretexts.org For a simple saturated aliphatic chain like the one in the target molecule, radical bromination is less selective than for more activated positions. The reaction proceeds via a chain mechanism involving three steps: initiation, propagation, and termination. masterorganicchemistry.com

Initiation: A radical initiator (e.g., UV light, AIBN) generates bromine radicals (Br•) from a source like elemental bromine (Br₂) or N-Bromosuccinimide (NBS).

Propagation: The bromine radical abstracts a hydrogen atom from the aliphatic chain to form HBr and an alkyl radical. This alkyl radical then reacts with another molecule of Br₂ to form the bromoalkane and a new bromine radical, continuing the chain.

Termination: Two radicals combine to end the chain reaction.

Bromine radicals are significantly more selective than chlorine radicals. masterorganicchemistry.com This is explained by Hammond's postulate; the hydrogen abstraction step for bromination is endothermic, so the transition state more closely resembles the alkyl radical product. This means the stability of the resulting radical (tertiary > secondary > primary) has a much larger influence on the activation energy and, therefore, the reaction rate. masterorganicchemistry.com For the ethoxy chain in the precursor, the two methylene (B1212753) groups are electronically different. The methylene group adjacent to the ether oxygen (α-position) is more activated towards radical abstraction than the terminal methylene group (β-position). However, the desired product requires bromination at the β-position, which would be a minor product in a direct radical bromination of the unsubstituted ether chain. Therefore, the most strategic approach remains the conversion of the precursor alcohol, 2-(2-bromo-4-chlorophenoxy)ethanol, via an ionic S\textsubscript{N}2 pathway.

Convergent and Divergent Synthetic Pathways to this compound

Proposed Convergent Pathway:

Fragment A Synthesis: Prepare the aromatic core, 2-bromo-4-chlorophenol. This can be achieved by the regioselective bromination of 2-chlorophenol. google.com

Fragment B Synthesis: Prepare the C2 side chain, 1,2-dibromoethane or a similar bromo-substituted ethanol (B145695) derivative.

Coupling: Combine Fragment A and Fragment B via a nucleophilic substitution reaction, such as the Williamson ether synthesis. For example, reacting the sodium salt of 2-bromo-4-chlorophenol with 1,2-dibromoethane would form the target molecule. This approach requires careful control of stoichiometry to minimize side reactions, such as the formation of diaryl ethers or elimination products.

A divergent synthesis involves starting from a common intermediate and transforming it through different reaction pathways to produce a variety of structurally related compounds. This approach is highly valuable for creating libraries of analogues for structure-activity relationship studies.

Proposed Divergent Pathway:

Common Intermediate Synthesis: Synthesize 1-(2-hydroxyethoxy)-4-chlorobenzene from 4-chlorophenol and ethylene (B1197577) carbonate.

Diversification: This common intermediate can then be subjected to various reactions.

Path A (to target): Sequential regioselective bromination of the aromatic ring, followed by bromination of the hydroxyethyl group as described in section 2.3.1.

Path B (to analogues): Other electrophilic aromatic substitution reactions (e.g., nitration, acylation) on the aromatic ring, or different modifications of the hydroxyethyl group (e.g., esterification, oxidation) could lead to a diverse library of related halogenated aryl ethers.

Optimization of Synthetic Pathways: Investigation of Yields, Selectivity, and Reaction Efficiency

Optimizing the synthesis of this compound is essential for maximizing product output, minimizing waste, and ensuring economic viability. The optimization process involves systematically varying reaction parameters to find the conditions that provide the best balance of yield, purity, and efficiency. researchgate.net Key reactions to optimize are the ether formation (e.g., Ullmann or Williamson synthesis) and the alcohol bromination.

For the synthesis of aryl ethers, copper- or palladium-catalyzed Ullmann-type couplings are common. organic-chemistry.orgunion.edu The efficiency of these reactions is highly dependent on several factors:

Catalyst and Ligand: The choice of the metal catalyst (e.g., CuI, Pd(OAc)₂) and the supporting ligand is critical. Ligands can enhance catalyst stability and reactivity. organic-chemistry.org

Base: The base (e.g., K₂CO₃, Cs₂CO₃) plays a crucial role in deprotonating the phenol, and its strength and solubility can significantly impact reaction rates.

Solvent: The solvent (e.g., acetone, DMF, toluene) affects the solubility of reactants and the reaction temperature. plos.org

Temperature: Higher temperatures often increase reaction rates but can also lead to decomposition and side products.

The following table illustrates hypothetical optimization data for a key aryl ether formation step, based on typical findings in the literature for similar reactions. researchgate.netplos.org

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetone56 (Reflux)1265
2K₂CO₃DMF100878
3Cs₂CO₃Toluene110 (Reflux)885
4NaHTHF66 (Reflux)692

Regioselectivity is another critical aspect, particularly during the bromination of the aromatic ring of a precursor like 2-chlorophenol. The directing effects of the hydroxyl and chloro substituents must be managed to achieve the desired 4-bromo isomer. Reaction conditions, such as the choice of brominating agent (e.g., Br₂ vs. NBS) and the presence of a catalyst, can influence the ratio of isomers formed. google.comresearchgate.net For instance, using specific catalysts can prevent the formation of undesired 2,6-isomers. google.com

Application of Green Chemistry Principles in the Synthesis of Halogenated Aryl Ethers

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental footprint. paperpublications.org Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances. nih.gov

The 12 principles of green chemistry provide a framework for this optimization: acs.org

Waste Prevention: Designing syntheses to minimize waste is paramount. This can be achieved through high-yield reactions and by choosing pathways that avoid the need for protecting groups. acs.org

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions have 100% atom economy, while substitution reactions generate byproducts.

Less Hazardous Chemical Syntheses: Using and generating substances with little to no toxicity to human health and the environment is a key goal. This involves replacing toxic reagents and solvents with safer alternatives.

Designing Safer Chemicals: The final product itself should be designed to have minimal toxicity while maintaining its desired function.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. Water or solvent-free (mechanochemical) conditions are ideal. researchgate.netresearchgate.net

Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. acs.org Microwave-assisted synthesis can sometimes reduce reaction times and energy consumption. paperpublications.org

Use of Renewable Feedstocks: Starting materials should be derived from renewable resources rather than depleting fossil fuels whenever technically and economically practicable.

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents. paperpublications.org Using catalysts reduces waste as they are effective in small amounts and can be recycled.

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Optimize reaction conditions for near-quantitative yields; select convergent pathways to maximize overall yield.
Atom Economy Favor coupling reactions that have high atom economy over substitution reactions with bulky leaving groups.
Safer Solvents Replace chlorinated solvents (e.g., dichloromethane) or polar aprotic solvents (e.g., DMF) with greener alternatives like water, ethanol, or acetone, or explore solvent-free conditions. paperpublications.orgnih.gov
Energy Efficiency Develop catalytic systems that operate at lower temperatures; investigate microwave-assisted heating to reduce reaction times. paperpublications.org
Catalysis Employ recyclable copper or palladium catalysts for ether formation instead of stoichiometric reagents. paperpublications.org
Reduce Derivatives Design a synthetic route that avoids the need for protecting the hydroxyl group of a precursor, if possible. acs.org

By integrating these principles, the synthesis of halogenated aryl ethers can be made more sustainable, safer, and more efficient.

Advanced Reaction Chemistry and Mechanistic Studies of 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene

Reactivity of the Aromatic Halogen Substituents (Bromine and Chlorine)

The benzene (B151609) ring of 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene is substituted with both a bromine and a chlorine atom, presenting interesting possibilities for selective chemical modifications. The reactivity of these halogens is influenced by their position on the ring and the presence of the activating 2-bromoethoxy group.

Nucleophilic Aromatic Substitution (SNAr) on the Dihalogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. openstax.orgmasterorganicchemistry.com For SNAr to occur, the ring must have an electron-withdrawing substituent positioned ortho or para to the leaving group, which helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex. openstax.orglibretexts.org In the case of this compound, the reactivity towards SNAr is generally low due to the absence of strong electron-withdrawing groups like a nitro group. The 2-bromoethoxy group is an ortho, para-director but is not strongly activating enough to facilitate SNAr reactions under standard conditions. However, under forcing conditions with very strong nucleophiles, some substitution might be achievable, though selectivity between the bromine and chlorine atoms would be a significant challenge.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi) for Aryl Halides

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations. The differential reactivity of the C-Br and C-Cl bonds in this compound can be exploited for selective cross-coupling.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. libretexts.orgnih.gov Generally, the C-Br bond is more reactive than the C-Cl bond in Suzuki-Miyaura couplings. This selectivity allows for the preferential substitution of the bromine atom. For instance, the reaction of a related compound, 2-bromo-4-chlorophenyl-2-bromobutanoate, with various phenyl boronic acids demonstrated selective arylation at the bromo-substituted position. nih.gov This suggests that this compound would likely undergo selective coupling at the C2 position (bromine) under appropriate conditions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction generally shows higher reactivity for aryl bromides over aryl chlorides. This allows for the selective introduction of an alkyne group at the position of the bromine atom. Studies on polyhalogenated arenes have shown that regioselective Sonogashira couplings can be achieved, favoring the more reactive halogen. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and a palladium or nickel catalyst to couple with an organohalide. nih.govmit.edu This method is known for its high functional group tolerance and has been successfully applied to a wide range of aryl bromides and activated aryl chlorides. organic-chemistry.orgacs.orgacs.org The higher reactivity of the C-Br bond would again favor selective coupling at this position in this compound.

Table 1: Predicted Selectivity in Metal-Catalyzed Cross-Coupling Reactions
ReactionCatalyst/ReagentPredicted Site of ReactionRationale
Suzuki-MiyauraPd catalyst, Boronic acid/esterC-Br bondHigher reactivity of C-Br over C-Cl
SonogashiraPd catalyst, Cu(I) co-catalyst, Terminal alkyneC-Br bondHigher reactivity of C-Br over C-Cl
NegishiPd or Ni catalyst, Organozinc reagentC-Br bondHigher reactivity of C-Br over C-Cl

Reductive Dehalogenation Pathways and Product Distributions of the Aromatic System

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. The relative ease of reduction for different halogens can lead to selective dehalogenation. In general, the C-Br bond is weaker and more readily cleaved than the C-Cl bond.

Studies on the mechanochemical destruction of 4-bromochlorobenzene have shown that the debromination rate is higher than the dechlorination rate, attributed to the lower dissociation energy of the C-Br bond compared to the C-Cl bond. bibliotekanauki.pl Catalytic hydrogenation using palladium on carbon is a common method for reductive dehalogenation. organic-chemistry.orgresearchwithrutgers.com Under controlled conditions, it is possible to selectively reduce the C-Br bond in the presence of a C-Cl bond. organic-chemistry.org Therefore, the reaction of this compound with a reducing agent like H₂/Pd-C would be expected to primarily yield 1-(2-bromoethoxy)-4-chlorobenzene. More vigorous conditions would be required to remove the chlorine atom.

Further Electrophilic Aromatic Substitution Reactions on the Benzene Core

The existing substituents on the benzene ring of this compound will direct any further electrophilic aromatic substitution (EAS) reactions. The 2-bromoethoxy group is an ortho, para-director and an activating group due to the lone pairs on the oxygen atom that can be donated to the ring through resonance. libretexts.orgpressbooks.pub The bromine and chlorine atoms are also ortho, para-directors but are deactivating due to their inductive electron-withdrawing effect, which outweighs their resonance-donating effect. aakash.ac.inmasterorganicchemistry.com

The directing effects of the substituents are as follows:

-O(CH₂)₂Br: Activating, ortho, para-directing.

-Br: Deactivating, ortho, para-directing. pressbooks.pub

-Cl: Deactivating, ortho, para-directing. pressbooks.pub

Considering the positions of the current substituents, the available positions for electrophilic attack are C3, C5, and C6. The powerful ortho, para-directing nature of the alkoxy group will strongly favor substitution at the positions ortho and para to it. The para position (C4) is already occupied by chlorine. The ortho positions are C2 (occupied by bromine) and C6 (unoccupied). Therefore, the primary site for further electrophilic substitution would be the C6 position. The C3 and C5 positions are meta to the activating alkoxy group and are therefore less favored.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution
SubstituentPositionEffect on ReactivityDirecting EffectFavored Positions for Substitution
-O(CH₂)₂BrC1ActivatingOrtho, ParaC2 (blocked), C6, C4 (blocked)
-BrC2DeactivatingOrtho, ParaC1 (blocked), C3, C5
-ClC4DeactivatingOrtho, ParaC3, C5, C1 (blocked)

Reactivity of the Alkyl Bromide Moiety

The 2-bromoethoxy side chain contains a primary alkyl bromide, which is a reactive site for nucleophilic aliphatic substitution reactions.

Nucleophilic Aliphatic Substitution (SN1/SN2) Reactions with Various Nucleophiles

The primary carbon bearing the bromine atom in the 2-bromoethoxy group is susceptible to attack by nucleophiles. Given that it is a primary alkyl halide, the predominant mechanism for nucleophilic substitution is expected to be Sₙ2. chemicalnote.com The Sₙ2 reaction is a one-step process where the nucleophile attacks the carbon atom, and the leaving group departs simultaneously. chemicalnote.com This mechanism is favored for primary and methyl halides due to minimal steric hindrance. chemicalnote.com

An Sₙ1 reaction, which proceeds through a carbocation intermediate, is unlikely for this primary alkyl bromide because primary carbocations are highly unstable. chemicalnote.com Therefore, reactions with a wide range of nucleophiles (e.g., -OH, -OR, -CN, -N₃, R-COO⁻) would proceed via an Sₙ2 pathway, leading to the displacement of the bromide ion and the formation of a new bond between the carbon and the nucleophile.

Table 3: Predicted Products of Sₙ2 Reactions with Various Nucleophiles
NucleophileProduct Structure
Hydroxide (B78521) (OH⁻)2-(2-Bromo-4-chlorophenoxy)ethanol
Alkoxide (RO⁻)1-(2-Alkoxyethoxy)-2-bromo-4-chlorobenzene
Cyanide (CN⁻)3-(2-Bromo-4-chlorophenoxy)propanenitrile
Azide (N₃⁻)1-(2-Azidoethoxy)-2-bromo-4-chlorobenzene
Carboxylate (RCOO⁻)2-(2-Bromo-4-chlorophenoxy)ethyl alkanoate

Elimination Reactions (E1/E2) Leading to Alkenyl Ether Formation

The bromoethoxy group in this compound is susceptible to elimination reactions, which would lead to the formation of a vinyl ether. These reactions can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism, depending on the reaction conditions.

In an E2 reaction , a strong, sterically hindered base would abstract a proton from the carbon adjacent to the ether oxygen, while the bromide ion is simultaneously eliminated. This concerted mechanism is favored by strong bases and aprotic solvents. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. The stereochemical outcome of E2 reactions is highly specific, requiring an anti-periplanar arrangement of the proton and the leaving group.

Conversely, the E1 mechanism is a two-step process initiated by the departure of the leaving group (bromide) to form a carbocation intermediate. This is followed by the abstraction of a proton by a weak base to form the double bond. E1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and by weaker bases. The rate-determining step is the formation of the carbocation, and thus the reaction rate is primarily dependent on the substrate concentration.

The choice of base and solvent plays a critical role in determining which elimination pathway is favored. For instance, the use of a bulky base like potassium tert-butoxide in a non-polar solvent would strongly favor the E2 pathway. In contrast, solvolysis in a polar protic solvent like ethanol (B145695) would promote the E1 mechanism.

Interactive Data Table: Plausible Conditions for Elimination Reactions

Reaction TypeBaseSolventTemperatureMajor Product
E2 Potassium tert-butoxideTetrahydrofuranHigh1-(2-bromo-4-chlorophenoxy)ethene
E1 Ethanol (solvolysis)EthanolHigh1-(2-bromo-4-chlorophenoxy)ethene

Radical Reactions and Homolytic Bond Cleavage Studies

The carbon-bromine bonds in this compound are susceptible to homolytic cleavage under radical conditions, typically initiated by heat or UV light in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

Homolytic cleavage of the C-Br bond in the bromoethoxy chain would generate a primary alkyl radical. This highly reactive intermediate could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or rearrangement. The relative weakness of the C-Br bond compared to C-H and C-C bonds makes it the most likely site for initial radical formation.

Similarly, the aryl C-Br bond can also undergo homolytic cleavage, although this typically requires more forcing conditions or the presence of a suitable catalyst. The resulting aryl radical could then be trapped by various radical scavengers or participate in cyclization reactions if a suitable intramolecular partner is available.

Mechanistic studies of such radical reactions often employ techniques like electron paramagnetic resonance (EPR) spectroscopy to detect and characterize the transient radical intermediates.

Reactivity of the Ether Linkage: Investigation of Cleavage and Rearrangement Processes

The ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.org

The mechanism of ether cleavage involves the protonation of the ether oxygen to form a good leaving group (an alcohol). This is followed by a nucleophilic attack by the halide ion. libretexts.org The site of the nucleophilic attack depends on the nature of the groups attached to the ether oxygen. In this case, with a primary alkyl group and an aryl group, the reaction would likely proceed via an S(_N)2 mechanism on the primary carbon of the ethoxy chain, leading to the formation of 2-bromo-4-chlorophenol (B154644) and 1,2-dibromoethane (B42909).

Rearrangement reactions of the ether are less common but could potentially be induced under specific catalytic or photolytic conditions. For instance, a photo-Fries rearrangement could theoretically lead to the migration of the bromoethoxy group to the aromatic ring, although this is a speculative pathway without direct experimental evidence for this specific compound.

Regioselectivity, Stereoselectivity, and Chemoselectivity in Complex Transformations Involving Multiple Reactive Centers

The presence of multiple reactive sites in this compound makes the control of selectivity a key challenge in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reaction with a nucleophile, there could be competition between substitution at the primary C-Br bond, the aryl C-Br bond, and the aryl C-Cl bond. Generally, the primary alkyl bromide is significantly more reactive towards S(_N)2 substitution than the aryl halides. Among the aryl halides, the C-Br bond is typically more reactive than the C-Cl bond in cross-coupling reactions.

Regioselectivity comes into play in reactions involving the aromatic ring. For instance, in an electrophilic aromatic substitution reaction, the directing effects of the existing substituents (bromo, chloro, and bromoethoxy groups) would determine the position of the incoming electrophile. The bromo and chloro substituents are ortho-, para-directing but deactivating, while the bromoethoxy group is also ortho-, para-directing and activating. The interplay of these electronic and steric effects would dictate the regiochemical outcome.

Stereoselectivity would be a consideration in addition or elimination reactions involving the bromoethoxy chain if chiral centers are formed or destroyed. As discussed in the context of E2 elimination, the requirement for an anti-periplanar transition state can lead to a high degree of stereoselectivity in the formation of the resulting alkene.

Kinetic and Thermodynamic Investigations of Key Reaction Pathways

The feasibility and outcome of a chemical reaction are governed by both kinetics and thermodynamics.

Thermodynamic control favors the formation of the most stable product, which is the product with the lowest Gibbs free energy. In the case of elimination reactions, Zaitsev's rule predicts that the more substituted (and thus more thermodynamically stable) alkene will be the major product under thermodynamic control. youtube.com

Kinetic control , on the other hand, favors the formation of the product that is formed fastest, i.e., the product of the reaction pathway with the lowest activation energy. This is often observed at lower reaction temperatures where the reverse reaction is not significant.

A hypothetical reaction energy diagram for the E1 and E2 elimination reactions of this compound could illustrate these concepts. The E2 pathway, being a concerted process, would have a single transition state, while the E1 pathway would involve a carbocation intermediate. The relative heights of the activation barriers would determine the kinetically favored pathway, while the relative energies of the products would determine the thermodynamically favored product.

Interactive Data Table: Hypothetical Kinetic and Thermodynamic Parameters

ParameterE1 PathwayE2 Pathway
Activation Energy (Ea) HigherLower
Rate Constant (k) at 298 K SlowerFaster
Enthalpy of Reaction (ΔH) ExothermicExothermic
Gibbs Free Energy of Reaction (ΔG) NegativeNegative

Note: The values in this table are qualitative and represent general trends for E1 versus E2 reactions. Specific experimental determination of these parameters for this compound would require dedicated kinetic studies.

Sophisticated Spectroscopic and Structural Elucidation of 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules in solution. A full suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would be required for the definitive assignment of all proton and carbon signals and to establish through-bond and through-space correlations.

¹H NMR Spectroscopy would provide information on the chemical environment of the protons. The aromatic region would be expected to show signals corresponding to the three protons on the benzene (B151609) ring. Their splitting patterns and coupling constants would be crucial in determining their relative positions. The ethoxy side chain would exhibit two sets of signals, each corresponding to the two methylene (B1212753) (CH₂) groups.

¹³C NMR Spectroscopy would reveal the number of unique carbon environments. For 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene, eight distinct signals would be anticipated: six for the aromatic carbons and two for the aliphatic carbons of the ethoxy group. The chemical shifts would be influenced by the electronegativity of the attached halogen and oxygen atoms.

2D NMR Spectroscopy , including COSY, HSQC, and HMBC, would be employed to establish connectivity.

COSY (Correlation Spectroscopy) would identify proton-proton couplings, for instance, between adjacent protons on the aromatic ring and between the two methylene groups on the side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for confirming the connectivity between the ethoxy side chain and the substituted benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons, which is vital for conformational analysis of the flexible bromoethoxy side chain relative to the aromatic ring.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
1-~152.0 (C-O)H-8 to C-2, C-6
2-~115.0 (C-Br)H-3 to C-1, H-8 to C-1
3~7.5 (d, J=2.5 Hz)~133.0 (C-H)H-5 to C-1, C-4
4-~128.0 (C-Cl)H-3, H-5 to C-4
5~7.3 (dd, J=8.5, 2.5 Hz)~130.0 (C-H)H-3 to C-4, H-6 to C-4
6~6.9 (d, J=8.5 Hz)~116.0 (C-H)H-5 to C-1, H-8 to C-1
7 (O-CH₂)~4.3 (t, J=6.0 Hz)~70.0H-8 to C-1
8 (CH₂-Br)~3.8 (t, J=6.0 Hz)~32.0H-7 to C-1

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₇Br₂ClO), the expected molecular ion peaks would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) and one chlorine atom (³⁵Cl and ³⁷Cl).

The fragmentation pathways under electron ionization (EI) or other ionization techniques would provide further structural information. Expected fragmentation would likely involve the cleavage of the C-O and C-Br bonds of the ethoxy side chain, as well as loss of the halogen atoms from the aromatic ring.

Specific HRMS fragmentation data for this compound were not found in the performed searches.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting of Functional Groups and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and allow for the identification of functional groups.

For this compound, key vibrational modes would include:

C-H stretching vibrations of the aromatic ring and the methylene groups.

C-O-C stretching of the ether linkage, typically appearing in the 1250-1000 cm⁻¹ region.

C-Br and C-Cl stretching vibrations, which are expected at lower wavenumbers.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

Aromatic C-H bending vibrations, which can help confirm the substitution pattern on the benzene ring.

While general principles can be applied, specific experimental IR and Raman spectra for this compound are not available in the searched literature.

X-ray Crystallography for Absolute Stereochemistry and Detailed Solid-State Conformation and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would provide:

Unambiguous confirmation of the connectivity and constitution of the molecule.

The preferred conformation of the bromoethoxy side chain in the solid state.

Detailed information about intermolecular interactions, such as halogen bonding or π-stacking, which govern the crystal packing.

No published crystal structure for this compound was identified during the search.

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Dynamic Studies

Advanced spectroscopic techniques can be employed for real-time monitoring of chemical reactions to understand reaction kinetics and mechanisms. For the synthesis or transformation of this compound, techniques such as ReactIR (in-situ FT-IR) or process NMR could be utilized. These methods allow for the tracking of the concentration of reactants, intermediates, and products over time without the need for sampling, providing valuable insights into the reaction dynamics.

There is no specific information available from the searches regarding the use of advanced spectroscopic techniques for in-situ monitoring of reactions involving this compound.

Computational and Theoretical Investigations of 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene, DFT calculations would provide valuable information about its molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its chemical reactivity.

Based on studies of similar halogenated aromatic compounds, the electronic properties of the benzene (B151609) ring are significantly influenced by the attached halogen atoms and the bromoethoxy group. The chlorine and bromine atoms are electron-withdrawing, which would lower the energy of the molecular orbitals. The bromoethoxy group, with its ether oxygen, can act as a weak electron-donating group through resonance, but the bromine on the ethoxy chain adds further electronegativity.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily excited and thus more reactive. Reactivity descriptors such as chemical potential, hardness, and electrophilicity index can also be derived from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

ParameterPredicted Value for this compound (by analogy)
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 6.5 eV
Chemical Potential (μ)-3.75 to -4.75 eV
Chemical Hardness (η)2.25 to 3.25 eV
Electrophilicity Index (ω)2.1 to 3.3 eV

Conformational Analysis and Elucidation of Potential Energy Surfaces for Rotational Barriers and Stable Conformations

The conformational flexibility of this compound is primarily due to the rotation around the C-O and C-C bonds of the bromoethoxy side chain. Conformational analysis helps in identifying the most stable conformations and the energy barriers between them.

Computational studies on similar molecules, such as 2-phenoxyethanol, have shown that non-planar gauche conformations are often the most stable due to intramolecular interactions. researchgate.net For this compound, the rotation around the Ar-O bond and the O-CH2 bond would be of particular interest. The potential energy surface can be scanned by systematically changing the dihedral angles of these bonds to locate the energy minima (stable conformers) and transition states (rotational barriers).

The stable conformations would likely be a balance between steric hindrance from the bromine and chlorine atoms on the ring and the bulky bromoethoxy group, as well as electrostatic interactions.

Dihedral AngleDescriptionPredicted Relative Energy
C-Ar-O-CRotation around the aryl-ether bondBarrier of 2-5 kcal/mol
Ar-O-C-CRotation around the ether-CH2 bondMultiple minima, gauche conformers likely favored
O-C-C-BrRotation around the ethyl C-C bondGauche and anti conformers with small energy differences

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The predicted shifts for the aromatic protons would show distinct patterns due to the substitution pattern. The protons on the bromoethoxy chain would also have characteristic chemical shifts.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can be computed to identify characteristic absorption bands. Key vibrational modes would include the C-Br and C-Cl stretching frequencies of the aromatic ring, the C-O-C stretching of the ether linkage, and the C-Br stretching of the bromoethyl group.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Visible spectrum. Halogenated benzene derivatives typically show absorptions in the UV region.

Spectroscopic TechniquePredicted ParameterCharacteristic Value/Range
1H NMRAromatic protons6.8 - 7.5 ppm
1H NMR-OCH2- protons4.2 - 4.5 ppm
1H NMR-CH2Br protons3.6 - 3.9 ppm
13C NMRAromatic carbons115 - 160 ppm
IRC-Cl stretch (aromatic)1000 - 1100 cm-1
IRC-Br stretch (aromatic)500 - 600 cm-1
IRC-O-C stretch (ether)1200 - 1270 cm-1
IRC-Br stretch (aliphatic)600 - 700 cm-1
UV-Visλmax220 - 290 nm

Elucidation of Reaction Mechanisms, Transition State Analysis, and Activation Energy Calculations

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For this compound, a likely reaction is nucleophilic substitution at the primary carbon of the bromoethoxy group, where the bromide ion acts as a leaving group.

A theoretical study of this reaction would involve mapping the potential energy surface for the approach of a nucleophile. The geometry of the transition state would be optimized, and its energy would be used to calculate the activation barrier for the reaction. Such calculations can provide insights into the reaction kinetics and the feasibility of different reaction pathways. The SN2 reaction mechanism is expected for this primary alkyl bromide. mdpi.comresearchgate.net

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For a series of derivatives of this compound with different substituents on the aromatic ring, a QSRR study could be performed.

Molecular descriptors, such as electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), and thermodynamic properties, would be calculated for each compound. These descriptors would then be correlated with an experimental measure of reactivity, such as reaction rate constants, using statistical methods like multiple linear regression or machine learning algorithms. Such models can be used to predict the reactivity of new, untested compounds in the series. Studies on halogenated methyl-phenyl ethers have successfully used descriptors derived from electrostatic potentials and molecular volume to build QSRR models. nih.gov222.198.130bit.edu.cn

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the behavior of molecules in the condensed phase, such as in a solvent. These simulations can provide insights into intermolecular interactions and the influence of the solvent on the conformation and dynamics of this compound.

MD simulations of the compound in a solvent like water or an organic solvent would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformational preferences of the bromoethoxy chain. researchgate.netrsc.org MC simulations can also be used to explore the conformational space and to calculate thermodynamic properties, such as the free energy of solvation. nih.gov The choice of solvent can significantly impact the stability of different conformers and the rates of chemical reactions. nih.gov

Applications of 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene in Advanced Organic Synthesis and Materials Science

As a Key Building Block for the Synthesis of Complex Organic Architectures

The structure of 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene suggests its utility as a bifunctional linker in the construction of more elaborate molecular frameworks.

Precursor for the Synthesis of Heterocyclic Compounds

Theoretically, the 1-(2-bromoethoxy) side chain is a prime candidate for the synthesis of various heterocyclic systems. For instance, reaction with primary amines could lead to the formation of N-substituted morpholines, where the nitrogen atom is attached to the 4-chloro-2-bromophenyl group. Similarly, reaction with dithiols or diols could potentially yield sulfur- or oxygen-containing macrocycles. However, specific examples of such transformations using this compound are not documented in peer-reviewed literature.

Intermediate in Cascade and Domino Reactions for Rapid Molecular Complexity Generation

Cascade and domino reactions, which involve a series of intramolecular transformations, are powerful tools for building molecular complexity. nih.gov The dual bromine functionalities in this compound could, in principle, be exploited in such sequences. For example, a reaction sequence could be initiated at the more reactive aliphatic bromine, followed by an intramolecular cyclization involving the aromatic bromine. While the concept is plausible, there are no specific reports of this compound being used as an intermediate in such reactions to generate rapid molecular complexity.

Role in the Development of Functional Materials and Polymers

The presence of two reactive bromine atoms makes this compound a potential candidate for incorporation into polymers and for the modification of material surfaces.

Monomer for Polymer Synthesis and Modification

Compounds bearing two or more reactive functional groups can serve as monomers in polymerization reactions. It is conceivable that this compound could be used in polycondensation reactions. For instance, reaction with a bisphenol could potentially lead to the formation of a polyether. The remaining bromo- and chloro-substituents on the aromatic ring could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties. However, there is a lack of specific studies demonstrating the polymerization or use of this compound as a monomer.

Precursor for Surface Functionalization and Integration into Nanomaterial Architectures

The functionalization of surfaces and the integration of molecules into nanomaterial architectures are key areas of modern materials science. polytechnique.eduresearchgate.netwiley-vch.de The reactive sites on this compound could potentially be used to anchor the molecule to a surface. For example, the bromoethoxy group could react with surface hydroxyl groups on a metal oxide nanoparticle. Subsequent reactions at the bromochlorobenzene ring could then be used to attach other functional molecules. While this is a viable theoretical application, there are no specific reports of this compound being used for surface functionalization or integration into nanomaterials.

Derivatization Strategies for Enhancing Molecular Complexity and Tailoring Specific Functionalities

The selective derivatization of this compound would be key to its utility as a versatile synthetic building block. The difference in reactivity between the aliphatic and aromatic bromine atoms should allow for selective reactions. For example, the aliphatic bromine is more susceptible to nucleophilic substitution, allowing for the introduction of a variety of functional groups at this position while leaving the aromatic bromine intact for subsequent transformations like Suzuki or Buchwald-Hartwig cross-coupling reactions. This would be a powerful strategy for building molecular complexity and tailoring specific functionalities. However, specific and detailed derivatization strategies for this particular compound are not described in the available scientific literature.

Future Research Directions and Concluding Perspectives on 2 Bromo 1 2 Bromoethoxy 4 Chlorobenzene

Exploration of Novel Catalytic Transformations and Sustainable Synthetic Routes

The future synthesis of 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene and its derivatives could greatly benefit from the development of novel catalytic transformations and sustainable synthetic methodologies. Traditional methods for forming aryl ethers, such as the Williamson ether synthesis, often require harsh conditions and produce significant salt waste. acs.orgfrancis-press.comwikipedia.org Green chemistry principles encourage the development of more environmentally benign processes. chemistryjournals.net

Future research should focus on catalytic systems that offer higher efficiency and sustainability. For instance, copper- and palladium-catalyzed C-O bond formation reactions have become powerful tools for synthesizing aryl ethers under milder conditions. researchgate.netnih.gov Exploring these catalysts for the synthesis of this compound could lead to improved yields and reduced environmental impact. Additionally, developing catalytic processes that utilize weaker, less toxic alkylating agents in place of traditional organohalides would represent a significant advancement in sustainable chemistry. acs.orgresearchgate.net

Another promising area is the use of biocatalysis. Enzymes offer high selectivity and operate under mild, aqueous conditions, aligning perfectly with the goals of green chemistry. researchgate.net Screening for or engineering enzymes that can catalyze the etherification of 2-bromo-4-chlorophenol (B154644) could provide a highly sustainable route to the target molecule.

Synthetic StrategyPotential AdvantagesKey Research Focus
Advanced Catalytic Systems Milder reaction conditions, higher yields, tolerance of diverse functional groups.Development of novel copper and palladium catalysts for C-O coupling. researchgate.netnih.gov
Sustainable Alkylating Agents Use of less hazardous reagents, reduction of salt byproducts.Catalytic activation of alcohols or esters for etherification. acs.orgresearchgate.net
Biocatalysis High selectivity, use of aqueous media, biodegradable catalysts.Enzyme screening and engineering for selective ether synthesis. researchgate.net
Photocatalysis Use of light as a renewable energy source, unique reaction pathways.Development of visible-light-driven methods for C-H functionalization of ethers. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. nih.govacs.orgacs.org For a molecule like this compound, flow chemistry could enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher purity and yields. nih.gov The small reactor volumes inherent to flow systems also enhance safety, particularly when dealing with potentially hazardous reagents or intermediates. nih.gov

Automated synthesis platforms can be integrated with flow reactors to accelerate the discovery and optimization of new reactions and derivatives. metoree.comwikipedia.org These systems can perform numerous experiments in parallel, rapidly screening different catalysts, solvents, and reaction conditions. chemspeed.comxtalpi.com This high-throughput approach would be invaluable for exploring the reactivity of the two distinct bromine atoms on this compound, allowing for the rapid generation of libraries of new compounds for further study. The combination of flow chemistry and automation could transform the synthesis of fine chemicals, making the process more efficient and reproducible. vapourtec.com

Advanced In Situ Spectroscopic Monitoring for Mechanistic Insights

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of reacting species without the need for sampling. acs.orgacs.orgnih.govrsc.orgyoutube.com Applying these techniques to the synthesis of this compound could provide invaluable data on reaction kinetics, the formation of intermediates, and the influence of various parameters on the reaction pathway.

For example, in situ monitoring could be used to track the consumption of reactants and the formation of the ether product during a catalytic coupling reaction. acs.orgacs.org This would allow for precise determination of the reaction endpoint, preventing the formation of impurities from over-reaction and ensuring process efficiency. Furthermore, the kinetic profiles generated from these studies can provide deep mechanistic insights, helping researchers to refine catalytic cycles and improve catalyst performance. nih.govrsc.org

Spectroscopic TechniqueInformation GainedPotential Impact
In Situ FTIR Spectroscopy Real-time concentration of reactants, products, and intermediates.Optimization of reaction conditions, detailed kinetic analysis. nih.govrsc.org
In Situ Raman Spectroscopy Monitoring of reactions in heterogeneous mixtures, endpoint detection.Improved process control in scaled-up manufacturing. acs.orgacs.org
NMR Spectroscopy Structural elucidation of transient intermediates.Deeper understanding of reaction mechanisms.

Computational Design of New Derivatives and Prediction of Undiscovered Reactivity Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for designing new molecules and predicting their properties and reactivity. researchgate.netchemrxiv.orgresearchgate.net For this compound, DFT calculations can be employed to predict the relative reactivity of the two bromine atoms and the chlorine atom, guiding the selective functionalization of the molecule.

By modeling the electronic structure and calculating various reactivity descriptors, researchers can predict how the molecule will behave in different chemical environments. nih.govresearchgate.netresearchgate.net This allows for the rational design of new derivatives with tailored properties. For example, computational screening could identify substituents that enhance a particular biological activity or confer desirable material properties. mdpi.comrsc.orgnih.gov This in silico approach can significantly reduce the time and resources required for experimental discovery by prioritizing the most promising candidate molecules for synthesis. Furthermore, computational modeling can be used to explore and predict novel, undiscovered reaction pathways, opening up new avenues for the chemical transformation of this versatile scaffold. researchgate.netnih.gov

Unveiling Niche Applications and Emerging Research Frontiers

The unique combination of a bromoethoxy chain and a polychlorinated/brominated aromatic ring suggests that this compound could find applications in several niche areas. The presence of multiple halogen atoms makes it a potential candidate for use as a flame retardant or as a building block for advanced materials. patsnap.com

The bromoethoxy group is a versatile functional handle that can be used to attach the molecule to other structures, including polymers or biologically active molecules. This opens up possibilities in materials science, where it could be used to create functional polymers with specific properties, and in medicinal chemistry, where it could serve as a scaffold for the synthesis of new therapeutic agents. patsnap.comresearchgate.net The exploration of its biological activities, as well as its potential use in the synthesis of agrochemicals, represents a significant research frontier. patsnap.com The development of novel derivatives through the selective functionalization of its halogenated ring could lead to the discovery of compounds with unique optical, electronic, or biological properties. patsnap.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2-bromoethoxy)-4-chlorobenzene, and what reaction conditions are critical for maximizing yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or etherification reactions. A common approach involves reacting 4-chlorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form the bromoethoxy linkage. Temperature control (60–80°C) and stoichiometric excess of 1,2-dibromoethane are critical to minimize di-substitution byproducts . Purification via recrystallization (e.g., using dichloromethane/hexane) is recommended, as the compound has a defined melting point (38–39°C) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR can identify the ethoxy group (δ 3.6–4.2 ppm for -OCH₂Br and δ 4.5–4.8 ppm for BrCH₂-) and aromatic protons (δ 6.8–7.4 ppm). ¹³C NMR confirms the quaternary carbons adjacent to halogens (C-Br: δ 105–115 ppm; C-Cl: δ 125–135 ppm) .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX programs) resolves bond lengths and angles, particularly the Br–C and Cl–C distances, to validate steric and electronic effects .

Advanced Research Questions

Q. How do the electronic effects of bromo and ethoxy substituents influence the regioselectivity of nucleophilic aromatic substitution (NAS) in this compound?

  • Methodological Answer : The bromoethoxy group acts as a strong electron-withdrawing substituent (-I effect), directing nucleophiles to the para position relative to the ethoxy group. Computational studies (e.g., DFT calculations) can model charge distribution, while experimental validation involves competitive reactions with controlled nucleophiles (e.g., methoxide or amines). Contrasting yields at different positions (e.g., para vs. meta) reveal electronic dominance over steric hindrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.